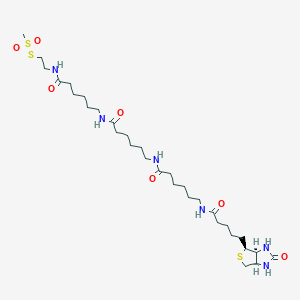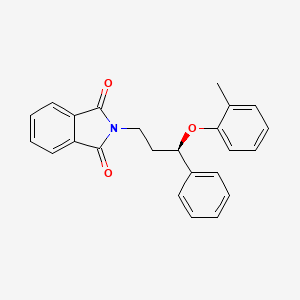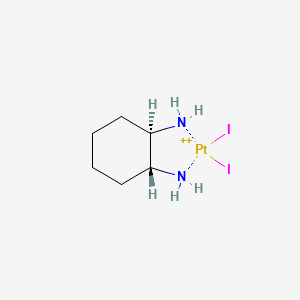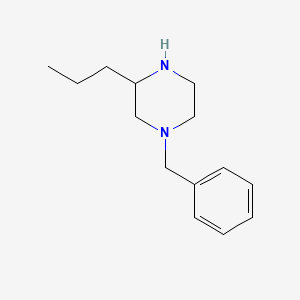
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H9ClF2O3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with difluoromethoxy and ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride typically involves the chlorination of 5-Difluoromethoxy-2-ethylbenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Difluoromethoxy-2-ethylbenzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base or acid catalyst
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfinic Acid: Formed from reduction reactions
Aplicaciones Científicas De Investigación
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide moieties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify other molecules through these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, lacking the difluoromethoxy and ethyl substitutions.
4-Methylbenzenesulfonyl Chloride: Similar structure but with a methyl group instead of the difluoromethoxy and ethyl groups.
2,4-Difluorobenzenesulfonyl Chloride: Contains two fluorine atoms on the benzene ring but lacks the ethyl group.
Uniqueness
5-Difluoromethoxy-2-ethylbenzenesulfonyl chloride is unique due to the presence of both difluoromethoxy and ethyl groups on the benzene ring. These substitutions can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications where these functional groups are desired.
Propiedades
Fórmula molecular |
C9H9ClF2O3S |
|---|---|
Peso molecular |
270.68 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-2-ethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c1-2-6-3-4-7(15-9(11)12)5-8(6)16(10,13)14/h3-5,9H,2H2,1H3 |
Clave InChI |
GDAVZEPKAZKTIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


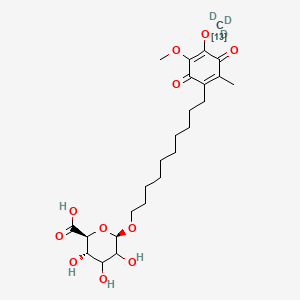
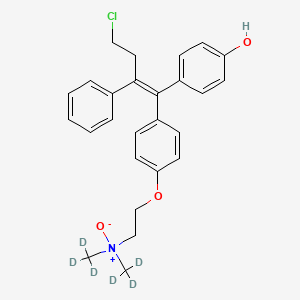
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)





![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
